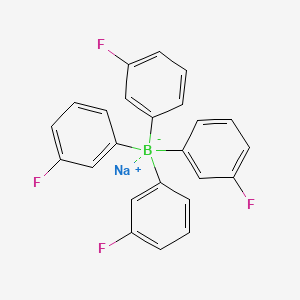
Sodium tetrakis(3-fluorophenyl)borate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tetrakis(3-fluorophenyl)borate(1-) is an organoboron compound known for its unique chemical properties. It is a sodium salt with the molecular formula C32H12BF24Na. This compound is characterized by its high thermal stability and resistance to acids and oxidants . It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium tetrakis(3-fluorophenyl)borate(1-) can be synthesized using boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide as major components . The reaction typically involves the following steps:
- Preparation of 3,5-bis(trifluoromethyl)phenylmagnesium iodide.
- Reaction of the prepared Grignard reagent with boron trifluoride.
- Isolation and purification of the sodium salt.
Industrial Production Methods: Industrial production of sodium tetrakis(3-fluorophenyl)borate(1-) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Sodium tetrakis(3-fluorophenyl)borate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the borate anion.
Oxidation and Reduction Reactions: The compound is stable against oxidation and reduction, making it useful in reactions requiring such conditions.
Common Reagents and Conditions:
Reagents: Common reagents include Grignard reagents, boron trifluoride, and various organic solvents.
Conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and moisture interference.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with Grignard reagents can yield various organoboron compounds .
Aplicaciones Científicas De Investigación
Sodium tetrakis(3-fluorophenyl)borate(1-) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which sodium tetrakis(3-fluorophenyl)borate(1-) exerts its effects involves its ability to stabilize cationic species and facilitate various chemical transformations. The borate anion acts as a strong Lewis acid, enabling the activation of substrates and promoting reaction pathways that would otherwise be less favorable . This makes it a valuable catalyst in many organic reactions.
Comparación Con Compuestos Similares
Sodium tetrakis(4-fluorophenyl)borate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Potassium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate: Another borate salt with similar properties but different cation, affecting solubility and reactivity.
Uniqueness: Sodium tetrakis(3-fluorophenyl)borate(1-) is unique due to its high thermal stability, resistance to acids and oxidants, and its ability to act as a strong Lewis acid. These properties make it particularly useful in applications requiring robust and stable reagents .
Propiedades
Número CAS |
26603-18-9 |
|---|---|
Fórmula molecular |
C24H16BF4Na |
Peso molecular |
414.2 g/mol |
Nombre IUPAC |
sodium;tetrakis(3-fluorophenyl)boranuide |
InChI |
InChI=1S/C24H16BF4.Na/c26-21-9-1-5-17(13-21)25(18-6-2-10-22(27)14-18,19-7-3-11-23(28)15-19)20-8-4-12-24(29)16-20;/h1-16H;/q-1;+1 |
Clave InChI |
UHRUUHICZDJQRR-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=CC=C1)F)(C2=CC(=CC=C2)F)(C3=CC(=CC=C3)F)C4=CC(=CC=C4)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



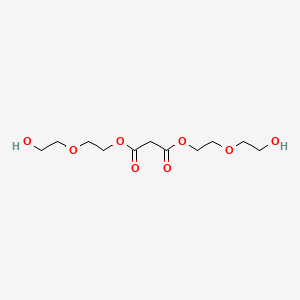

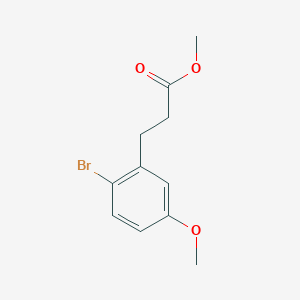
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

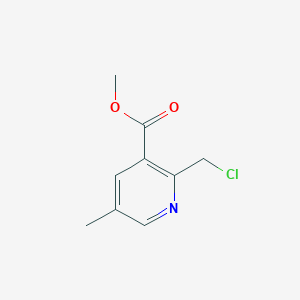
![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
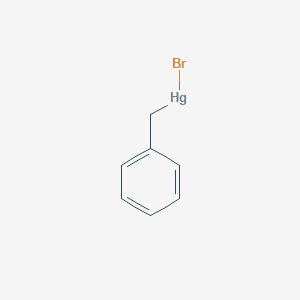
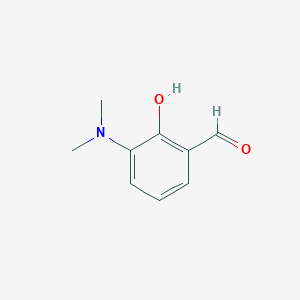
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)
![N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide](/img/structure/B14134095.png)
![2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14134096.png)
